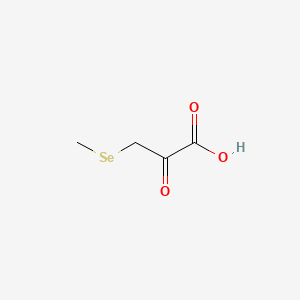

Methylselenopyruvate

Overview

Description

Methylselenopyruvate belongs to the class of organic compounds known as alpha-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon . It is an extremely weak basic (essentially neutral) compound .

Synthesis Analysis

Methylselenopyruvate is an α-keto acid metabolite of methylselenocysteine . It can be synthesized by a β-lyase reaction with Se-methyl-l-selenocysteine (MSC) generating pyruvate and ammonia . Another method involves a transamination and/or l-amino acid oxidase reaction .Molecular Structure Analysis

The molecular formula of Methylselenopyruvate is C4H6O3Se . Its average mass is 181.049 Da and its monoisotopic mass is 181.948212 Da .Chemical Reactions Analysis

The biochemical mechanisms contributing to the anticancer effects of Methylselenopyruvate involve β- and γ-lyase reactions . Some pyridoxal 5′-phosphate (PLP)-containing enzymes can catalyze a β-lyase reaction with Se-methyl-l-selenocysteine (MSC) generating pyruvate and ammonia .Physical And Chemical Properties Analysis

Methylselenopyruvate is an extremely weak basic (essentially neutral) compound . Its average mass is 181.049 Da and its monoisotopic mass is 181.948212 Da .Scientific Research Applications

Cancer Chemoprevention : Methylselenol, derived from selenium metabolism, is considered responsible for the dietary chemoprevention of cancers. It is generated from selenomethionine and catalytically produces superoxide, which is implicated in inducing cell-cycle arrest and apoptosis in cancer cells (Spallholz, Palace, & Reid, 2004).

Histone Deacetylase Inhibition : Alpha-keto acid metabolites of organoselenium compounds, like methylselenocysteine and selenomethionine, inhibit histone deacetylase activity in human colon cancer cells. This inhibition contributes to the anticancer properties of these compounds (Nian, Bisson, Dashwood, Pinto, & Dashwood, 2009).

Cell Cycle and Apoptosis Regulation : Methylselenol modulates cancer signaling genes, leading to cell cycle arrest and apoptosis. It affects the expression of several genes related to these processes, including CDKN1C and PPARgamma (Zeng, Wu, & Botnen, 2009).

In Vivo Efficacy Against Prostate Cancer : Methylselenol precursors like methylseleninic acid have been shown to have superior in vivo growth inhibitory efficacy against human prostate cancer xenografts compared to other selenium forms (Li, Lee, Wang, Hu, Liao, Watts, Combs, & Lü, 2008).

RNA Crystallography : 2′-Methylseleno-modified oligoribonucleotides are used for phasing in X-ray crystallographic data. This modification has been critical for structural determination in nucleic acid studies (Puffer, Moroder, Aigner, & Micura, 2007).

Toxicity Mechanisms in Yeast : Methylselenol, produced from methylseleninic acid or dimethyl diselenide, induces toxic protein aggregation in Saccharomyces cerevisiae. This study helps understand the toxicity mechanisms of selenium metabolites (Dauplais, Bierła, Maizeray, Lestini, Lobinski, Plateau, Szpunar, & Lazard, 2021).

Chemopreventive Activities and Bioavailability : Studies have shown that the chemical form and metabolism of selenium compounds, particularly those capable of generating methylated metabolites like methylselenol, have significant chemopreventive activities in cancer models (Ip, Hayes, Budnick, & Ganther, 1991).

properties

IUPAC Name |

3-methylselanyl-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3Se/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHPIRYOQIGZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylselenopyruvate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)